N-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)acetamide N-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14523871
InChI: InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)20-11-16(19-17(20)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,22)
SMILES:
Molecular Formula: C17H15N3OS
Molecular Weight: 309.4 g/mol

N-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)acetamide

CAS No.:

Cat. No.: VC14523871

Molecular Formula: C17H15N3OS

Molecular Weight: 309.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4-(4-Phenyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)acetamide -

Specification

Molecular Formula C17H15N3OS
Molecular Weight 309.4 g/mol
IUPAC Name N-[4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)phenyl]acetamide
Standard InChI InChI=1S/C17H15N3OS/c1-12(21)18-14-7-9-15(10-8-14)20-11-16(19-17(20)22)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,21)(H,19,22)
Standard InChI Key ZCUQXYLNTJAWPQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound belongs to the imidazole-2-thione class, featuring a bicyclic structure with a phenyl-acetamide substituent. Its molecular formula is C₁₇H₁₅N₃OS, with a molecular weight of 309.4 g/mol. Key structural elements include:

  • A 1H-imidazole-2-thione core providing π-π stacking and hydrogen-bonding capabilities.

  • A 4-phenyl group enhancing lipophilicity and membrane permeability.

  • An N-acetamide moiety contributing to solubility and target affinity.

Table 1: Molecular Properties

PropertyValue
IUPAC NameN-[4-(5-phenyl-2-sulfanylidene-1H-imidazol-3-yl)phenyl]acetamide
Canonical SMILESCC(=O)NC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=CC=C3
Topological Polar SA97.6 Ų
Hydrogen Bond Donors2

Synthesis and Characterization

Synthesis involves a multi-step protocol:

  • Imidazole Ring Formation: Reacting 1-(4-aminophenyl)ethan-1-one with α-haloketones in propan-2-ol/water yields 2-((4-acetylphenyl)amino)-1-arylethan-1-ones .

  • Thioxo Functionalization: Treatment with potassium thiocyanate in acetic acid introduces the thione group at position 2 of the imidazole ring .

  • N-Acetylation: Final reaction with acetyl chloride forms the acetamide substituent.

Structural validation employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry. Distinctive NMR signals include:

  • δ 2.15 ppm (singlet, acetamide methyl group).

  • δ 7.25–7.80 ppm (multiplet, aromatic protons) .

Biological Activity and Mechanistic Insights

Bcl-B Inhibition and Apoptosis Modulation

The compound exhibits Bcl-B protein inhibition, a mechanism critical for circumventing apoptosis resistance in cancer cells. Bcl-B, an anti-apoptotic Bcl-2 family member, stabilizes mitochondrial membranes; its inhibition promotes cytochrome c release and caspase activation.

Table 2: Cytotoxicity of Analogous Imidazole Derivatives

CompoundEC₅₀ (µM) PPC-1EC₅₀ (µM) U-87
912.43.1
1418.78.9
2247.222.5

Note: Data derived from structurally related S-alkylated imidazole-2-thiones.

Anticancer Activity in 3D Models

Research Implications and Future Directions

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups: Fluorine or chlorine at the phenyl ring (e.g., 14) enhance cytotoxicity by 30–50% compared to hydroxyl-substituted analogs .

  • S-Alkylation: Ethyl groups at the thione sulfur improve metabolic stability but reduce solubility .

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